molecular formula C9H8O3S B8770229 4-(2-thienyl)dihydro-2H-pyran-2,6(3H)-dione

4-(2-thienyl)dihydro-2H-pyran-2,6(3H)-dione

Cat. No. B8770229
M. Wt: 196.22 g/mol
InChI Key: YVPSYJQZFMBWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912186B2

Procedure details

To a solution of commercial 2-thiophen-carboxaldehyde (22.4 g) and ethyl acetoacetate (50.5 ml) in ethanol (40 ml) piperidine (4 ml) was added with stirring at rt. The solution was kept at rt for 3 d to form a precipitate. After cooling in the refrigerator the yellow solid was crushed, collected by suction filtration, and washed with ethanol. Drying in vacuo affords 31 g of a faint yellowish solid (the bis-adduct of acetoacetate to the aldehyde). The powdered solid was added in portions to 40% NaOH (500 g) with stirring. The resulting orange coloured slurry was stirred at reflux for 2 h. After cooling in an ice bath the mixture was acidified by portionwise addition of conc. HCl (440 ml) to give a colourless precipitate. The solid was collected by suction filtration and washed with water. After drying in vacuo 3-(2-thienyl)glutaric acid (9.7 g) was obtained. The suspension of finely divided 3-(2-thienyl)glutaric acid in acetyl chloride (17 ml) was heated to reflux with stirring for 1 h. After cooling to rt precipitation of the product is induced by addition of petrol ether (100 ml). The precipitate is isolated by suction filtration, washed with petrol ether, and dried in vacuo to give 3-(2-thienyl)glutaric anhydride (8.2 g) as colourless crystals.
Name
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.[S:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[CH:9]([CH2:14][C:15]([OH:17])=[O:16])[CH2:10][C:11]([OH:13])=O>C(Cl)(=O)C>[S:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[CH:9]1[CH2:10][C:11](=[O:13])[O:17][C:15](=[O:16])[CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
440 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(CC(=O)O)CC(=O)O
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting orange coloured slurry was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath the mixture
CUSTOM
Type
CUSTOM
Details
to give a colourless precipitate
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuo 3-(2-thienyl)glutaric acid (9.7 g)
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
with stirring for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precipitation of the product
ADDITION
Type
ADDITION
Details
is induced by addition of petrol ether (100 ml)
CUSTOM
Type
CUSTOM
Details
The precipitate is isolated by suction filtration
WASH
Type
WASH
Details
washed with petrol ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1CC(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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